molecular formula C18H34N2O5 B2535625 Propyl (3-(1-((tert-butoxycarbonyl)amino)-3-methylbutyl)oxetan-3-yl)glycinate CAS No. 1620924-11-9

Propyl (3-(1-((tert-butoxycarbonyl)amino)-3-methylbutyl)oxetan-3-yl)glycinate

Cat. No.: B2535625
CAS No.: 1620924-11-9
M. Wt: 358.479
InChI Key: JVZJSMBNZGFXNK-AWEZNQCLSA-N
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Description

Propyl (3-(1-((tert-butoxycarbonyl)amino)-3-methylbutyl)oxetan-3-yl)glycinate is a complex organic compound that features a unique structure combining an oxetane ring, a tert-butoxycarbonyl (Boc) protected amine, and a glycinate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl (3-(1-((tert-butoxycarbonyl)amino)-3-methylbutyl)oxetan-3-yl)glycinate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the oxetane ring and subsequent esterification with glycine.

    Protection of Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Formation of Oxetane Ring: The Boc-protected amine is then reacted with an appropriate oxetane precursor under conditions that promote ring closure, such as using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Esterification with Glycine: The oxetane intermediate is then esterified with glycine or its derivatives using standard esterification techniques, such as using dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) as coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

Propyl (3-(1-((tert-butoxycarbonyl)amino)-3-methylbutyl)oxetan-3-yl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the Boc-protected amine group using nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Halides, amines, under conditions such as reflux or room temperature.

Major Products Formed

Scientific Research Applications

Propyl (3-(1-((tert-butoxycarbonyl)amino)-3-methylbutyl)oxetan-3-yl)glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propyl (3-(1-((tert-butoxycarbonyl)amino)-3-methylbutyl)oxetan-3-yl)glycinate depends on its specific applicationThe oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations .

Comparison with Similar Compounds

Propyl (3-(1-((tert-butoxycarbonyl)amino)-3-methylbutyl)oxetan-3-yl)glycinate can be compared with other similar compounds such as:

    Propyl (3-(1-((tert-butoxycarbonyl)amino)-3-methylbutyl)azetidine-3-yl)glycinate: Similar structure but with an azetidine ring instead of an oxetane ring.

    Propyl (3-(1-((tert-butoxycarbonyl)amino)-3-methylbutyl)tetrahydrofuran-3-yl)glycinate: Similar structure but with a tetrahydrofuran ring instead of an oxetane ring.

The uniqueness of this compound lies in its oxetane ring, which imparts distinct chemical reactivity and stability compared to other ring systems .

Properties

IUPAC Name

propyl 2-[[3-[(1S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]oxetan-3-yl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O5/c1-7-8-24-15(21)10-19-18(11-23-12-18)14(9-13(2)3)20-16(22)25-17(4,5)6/h13-14,19H,7-12H2,1-6H3,(H,20,22)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZJSMBNZGFXNK-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CNC1(COC1)C(CC(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)CNC1(COC1)[C@H](CC(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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